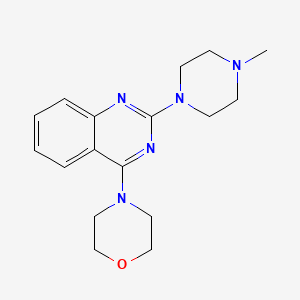
2-(4-Methyl-piperazin-1-yl)-4-morpholin-4-yl-quinazoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Methyl-piperazin-1-yl)-4-morpholin-4-yl-quinazoline is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by the presence of a quinazoline core, which is a bicyclic structure composed of fused benzene and pyrimidine rings. The addition of piperazine and morpholine moieties enhances its chemical versatility and biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methyl-piperazin-1-yl)-4-morpholin-4-yl-quinazoline typically involves multi-step organic reactionsThe reaction conditions often require the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the coupling reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow chemistry techniques to enhance yield and purity. The use of automated reactors and real-time monitoring systems ensures consistent quality and scalability. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Methyl-piperazin-1-yl)-4-morpholin-4-yl-quinazoline undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s reactivity and biological activity.
Reduction: This reaction can remove oxygen-containing groups, often increasing the compound’s hydrophobicity.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are typical.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction could produce more hydrophobic derivatives. Substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility .
Aplicaciones Científicas De Investigación
2-(4-Methyl-piperazin-1-yl)-4-morpholin-4-yl-quinazoline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of cellular processes and signaling pathways.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes .
Mecanismo De Acción
The mechanism of action of 2-(4-Methyl-piperazin-1-yl)-4-morpholin-4-yl-quinazoline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to changes in cellular functions. For example, it may inhibit kinases involved in cell proliferation, thereby exerting anti-cancer effects. The pathways involved often include signal transduction cascades that regulate cell growth, differentiation, and apoptosis .
Comparación Con Compuestos Similares
Similar Compounds
2-(4-Methyl-piperazin-1-yl)-1,8-naphthyridine-3-carbonitrile: Known for its antidepressant properties.
2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles: Studied for their affinity to alpha1-adrenergic receptors.
Uniqueness
What sets 2-(4-Methyl-piperazin-1-yl)-4-morpholin-4-yl-quinazoline apart is its unique combination of the quinazoline core with piperazine and morpholine groups. This structure imparts a distinct set of chemical and biological properties, making it a versatile compound for various applications. Its ability to undergo multiple types of chemical reactions and its broad range of scientific research applications further highlight its uniqueness .
Propiedades
IUPAC Name |
4-[2-(4-methylpiperazin-1-yl)quinazolin-4-yl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5O/c1-20-6-8-22(9-7-20)17-18-15-5-3-2-4-14(15)16(19-17)21-10-12-23-13-11-21/h2-5H,6-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXUYMJTUIGDBOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC3=CC=CC=C3C(=N2)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
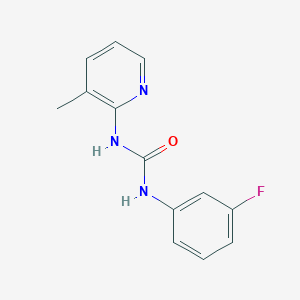
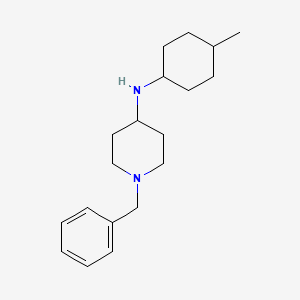
![4-(benzylamino)-6-methyl-5-phenyl-5H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile](/img/structure/B5871818.png)
![N-[(4-chlorophenyl)methyl]-3-cyclohexylpropanamide](/img/structure/B5871829.png)
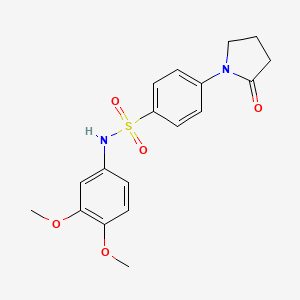
![(Z)-[AMINO(PYRIDIN-3-YL)METHYLIDENE]AMINO 2,3-DIMETHOXYBENZOATE](/img/structure/B5871841.png)
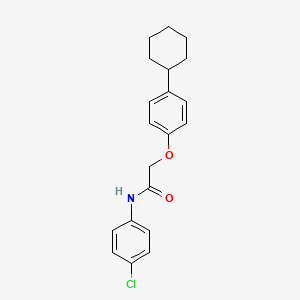
![(Z)-[Amino(4-methoxyphenyl)methylidene]amino 2-(2,3,5-trimethylphenoxy)acetate](/img/structure/B5871867.png)
![5-[(2-chlorophenoxy)methyl]-3-(4-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B5871868.png)
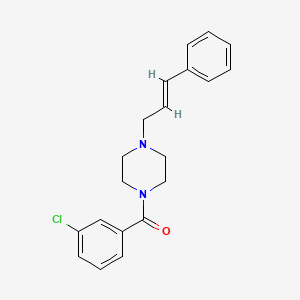
![6-methyl-2,3,8,9,10,11-hexahydro[1]benzofuro[3,2-g]cyclopenta[c]chromen-4(1H)-one](/img/structure/B5871881.png)
![N-[4-({[3-(1-piperidinyl)propyl]amino}sulfonyl)phenyl]acetamide](/img/structure/B5871891.png)
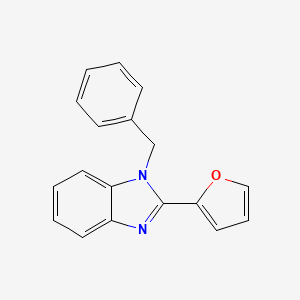
![N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]butanamide](/img/structure/B5871901.png)
